N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-bromonicotinamide
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Description
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-bromonicotinamide, also known as BTEB, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in various fields. BTEB is a synthetic compound that is synthesized through a multi-step process, and it exhibits unique biochemical and physiological effects that make it a promising candidate for further research.
Scientific Research Applications
Self-Rigidification of Thiophene-Based π-Conjugated Systems
The synthesis of bithiophene, associating 3,4-ethylenedioxythiophene and 3-bromothiophene, leads to self-rigidified structures in conjugated backbones due to S–Br and S–O non-bonded intramolecular interactions. This property is significant in the development of advanced materials for electronic applications, highlighting the relevance of sulfur-bromine interactions in these systems (Hergué et al., 2008).
Synthesis of Diarylated Bithiophenes
Diarylation of bithiophenes, particularly in the 5- and 5′-positions, is achievable using palladium-catalyzed arylation reactions. This process involves C–H bond cleavage and is significant for creating unsymmetrically diarylated products, which are valuable in organic synthesis and material science (Yokooji et al., 2004).
Antibacterial and Antifungal Properties
5-Bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones demonstrate notable antibacterial and antifungal activities. The synthesis method offers a solvent-free approach, yielding pure products without complex separation techniques, and showcases the potential of these compounds in pharmaceutical research (Sharma et al., 2022).
Copper Complexes and DNA Binding
Copper complexes derived from 5-bromothiophene show promising results in the study of anticancer metal chemotherapy. These complexes demonstrate notable DNA-binding properties, an essential factor in developing future anticancer drugs (Warad et al., 2020).
Synthesis of Polyhydroxyl Oligothiophenes
The synthesis of polyhydroxyl oligothiophenes, using 3,4′- and 3,3′-di(2-hydroxyethyl)-2,2′-bithiophene, is crucial for creating regioregular head-to-tail and head-to-head polyhydroxyl oligothiophenes. These compounds are pivotal in the production of water-soluble 'self-doping' oligothiophenes, with applications in electronics and material science (Barbarella & Zambianchi, 1994).
Bromination of 2,3-Diarylcyclopent-2-en-1-ones
Studying the bromination of 2,3-diarylcyclopent-2-en-1-ones under various conditions reveals insights into introducing bromine atoms in different positions of these compounds. This research is valuable in the synthesis of bromo-substituted 2-cyclopenten-1-ones, important synthons in organic synthesis and substance preparation (Shirinian et al., 2012).
properties
IUPAC Name |
5-bromo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS2/c17-13-7-12(8-18-9-13)16(20)19-5-3-14-1-2-15(22-14)11-4-6-21-10-11/h1-2,4,6-10H,3,5H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWHQGWMBWCZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)CCNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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